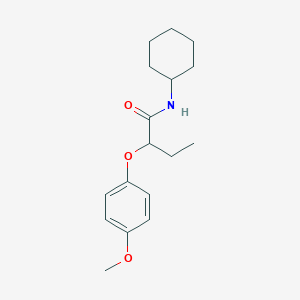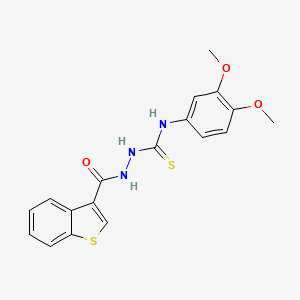![molecular formula C19H17Cl2NO3 B4848890 pentyl 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]acrylate](/img/structure/B4848890.png)
pentyl 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]acrylate
Descripción general
Descripción
Pentyl 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]acrylate, also known as DCPIB, is a chemical compound that has attracted considerable attention in scientific research. This compound is a potent inhibitor of volume-sensitive chloride channels and has been used in a variety of studies to investigate the role of these channels in various physiological and pathological processes.
Mecanismo De Acción
Pentyl 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]acrylate acts as a potent inhibitor of volume-sensitive chloride channels by binding to a specific site within the channel pore. This binding results in the inhibition of chloride ion transport across the cell membrane, which can have a variety of downstream effects on cellular physiology and function.
Biochemical and Physiological Effects:
The inhibition of volume-sensitive chloride channels by pentyl 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]acrylate has been shown to have a variety of biochemical and physiological effects, including the regulation of cell volume, the modulation of cell migration, and the induction of cell death. These effects are thought to be mediated by changes in chloride ion flux across the cell membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using pentyl 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]acrylate in lab experiments is its potent and specific inhibition of volume-sensitive chloride channels, which allows for precise investigation of the role of these channels in cellular physiology and disease. However, one limitation is that pentyl 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]acrylate can also inhibit other types of chloride channels, which can complicate interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving pentyl 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]acrylate. One area of interest is the investigation of the role of volume-sensitive chloride channels in cancer progression and metastasis. Another potential direction is the development of more specific and potent inhibitors of these channels for use in therapeutic applications. Additionally, further studies are needed to fully understand the downstream effects of chloride channel inhibition by pentyl 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]acrylate on cellular physiology and function.
Aplicaciones Científicas De Investigación
Pentyl 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]acrylate has been used in a wide range of scientific studies, including investigations of the role of volume-sensitive chloride channels in cancer, inflammation, and ischemia-reperfusion injury. It has also been used to study the effects of chloride channel inhibition on the regulation of cell volume, cell migration, and cell death.
Propiedades
IUPAC Name |
pentyl (Z)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO3/c1-2-3-4-10-24-19(23)13(12-22)11-14-8-9-17(25-14)15-6-5-7-16(20)18(15)21/h5-9,11H,2-4,10H2,1H3/b13-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPLBBLJFXGSMU-QBFSEMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C(=CC1=CC=C(O1)C2=C(C(=CC=C2)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC(=O)/C(=C\C1=CC=C(O1)C2=C(C(=CC=C2)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
pentyl (Z)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B4848814.png)

![7-(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4848838.png)
![5-[2-(benzyloxy)benzylidene]-3-(2-cyclopentylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4848848.png)

![3-(3-bromophenyl)-N-[1-(4-methoxyphenyl)ethyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4848864.png)

![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B4848877.png)
![{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B4848882.png)
![N-isobutyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4848894.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B4848899.png)
![methyl 1-[({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B4848901.png)

![{4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-iodo-6-methoxyphenoxy}acetic acid](/img/structure/B4848905.png)